1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine
Overview
Description
1-(2,4-Dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine is an organic compound belonging to the piperazine family This compound features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a 4-ethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then subjected to nucleophilic substitution reactions to introduce the 2,4-dimethoxybenzyl and 4-ethylbenzyl groups. This typically involves the use of benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced benzyl derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-Benzylpiperazine: A simpler analog with a single benzyl group.
1-(2-Methoxybenzyl)-4-(4-methylbenzyl)piperazine: A structurally related compound with different substituents.
Uniqueness: 1-(2,4-Dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine is unique due to the presence of both 2,4-dimethoxybenzyl and 4-ethylbenzyl groups, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-4-18-5-7-19(8-6-18)16-23-11-13-24(14-12-23)17-20-9-10-21(25-2)15-22(20)26-3/h5-10,15H,4,11-14,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHRLONVGQNNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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